molecular formula C7H8ClFN2 B13560543 2-Chloro-5-(2-fluoropropan-2-yl)pyrazine

2-Chloro-5-(2-fluoropropan-2-yl)pyrazine

Cat. No.: B13560543
M. Wt: 174.60 g/mol
InChI Key: CKNRHYCIKAHFGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-fluoropropan-2-yl)pyrazine typically involves the use of pyrazine as a starting material

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-fluoropropan-2-yl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce various substituted pyrazine derivatives .

Scientific Research Applications

2-Chloro-5-(2-fluoropropan-2-yl)pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-5-(2-fluoropropan-2-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2-fluoropropan-2-yl)pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

2-chloro-5-(2-fluoropropan-2-yl)pyrazine

InChI

InChI=1S/C7H8ClFN2/c1-7(2,9)5-3-11-6(8)4-10-5/h3-4H,1-2H3

InChI Key

CKNRHYCIKAHFGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(C=N1)Cl)F

Origin of Product

United States

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